5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine
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Overview
Description
5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine is a compound that belongs to the class of nitro-substituted pyridines It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a thienyl-ethyl substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-aminopyridine to form 5-nitro-2-aminopyridine, which is then reacted with 2-(2-thienyl)ethyl bromide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale nitration and subsequent substitution reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: 5-amino-N-[2-(2-thienyl)ethyl]pyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thienyl-ethyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-aminopyridine: Lacks the thienyl-ethyl substituent but shares the nitro-pyridine core.
2-(2-thienyl)ethylamine: Contains the thienyl-ethyl group but lacks the nitro-pyridine core.
5-nitro-N-ethylpyridin-2-amine: Similar structure but with an ethyl group instead of the thienyl-ethyl group.
Uniqueness
5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine is unique due to the combination of the nitro-pyridine core and the thienyl-ethyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Biological Activity
5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of this compound features a pyridine ring substituted with a nitro group and a thienyl-ethyl chain. This unique combination contributes to its diverse biological activities.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating various biochemical pathways. The presence of the nitro group may enhance its reactivity and ability to form complexes with biological macromolecules, thereby influencing its pharmacological effects.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.0195 mg/mL | |
Escherichia coli | 0.0048 mg/mL | |
Bacillus subtilis | 0.0048 mg/mL | |
Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antiviral Activity
In addition to its antibacterial properties, this compound has also been explored for potential antiviral effects. Preliminary studies indicate that it may inhibit viral replication through mechanisms that require further investigation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thienyl and pyridine rings can significantly affect the potency and selectivity of the compound against various pathogens.
Table 2: Comparison with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
5-nitro-2-aminopyridine | Nitro-pyridine core | Moderate antibacterial |
2-(2-thienyl)ethylamine | Thienyl group only | Low activity |
5-nitro-N-ethylpyridin-2-amine | Ethyl instead of thienyl | Reduced activity |
This comparison highlights the unique properties of this compound due to its specific structural features.
Case Studies
Several studies have reported on the efficacy of compounds related to this compound in treating infections caused by resistant strains of bacteria. For instance, one study demonstrated that derivatives with similar structures showed enhanced activity against Mycobacterium tuberculosis, suggesting potential applicability in treating drug-resistant infections .
Properties
IUPAC Name |
5-nitro-N-(2-thiophen-2-ylethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-14(16)9-3-4-11(13-8-9)12-6-5-10-2-1-7-17-10/h1-4,7-8H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMRLRODPORBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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